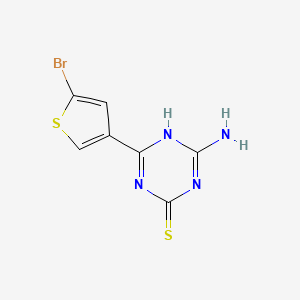
4-Amino-6-(5-bromothiophen-3-yl)-1,3,5-triazine-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-(5-bromothiophen-3-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a bromothiophene moiety, and a thiol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(5-bromothiophen-3-yl)-1,3,5-triazine-2-thiol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.
Introduction of the Bromothiophene Moiety: The bromothiophene group can be introduced via a nucleophilic substitution reaction using 5-bromothiophene-3-amine.
Thiol Group Addition: The thiol group can be introduced through a thiolation reaction using thiourea or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
化学反応の分析
Types of Reactions
4-Amino-6-(5-bromothiophen-3-yl)-1,3,5-triazine-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromothiophene moiety can be reduced to form the corresponding thiophene derivative.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiophene derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
4-Amino-6-(5-bromothiophen-3-yl)-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly as an antimicrobial or anticancer agent.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-Amino-6-(5-bromothiophen-3-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, while the bromothiophene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-Amino-6-(5-chlorothiophen-3-yl)-1,3,5-triazine-2-thiol
- 4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol
- 4-Amino-6-(5-ethylthiophen-3-yl)-1,3,5-triazine-2-thiol
Uniqueness
4-Amino-6-(5-bromothiophen-3-yl)-1,3,5-triazine-2-thiol is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties compared to its analogs
特性
分子式 |
C7H5BrN4S2 |
|---|---|
分子量 |
289.2 g/mol |
IUPAC名 |
2-amino-6-(5-bromothiophen-3-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H5BrN4S2/c8-4-1-3(2-14-4)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13) |
InChIキー |
MJRARWRFTSLQGS-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=C1C2=NC(=S)N=C(N2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13192400.png)

![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)
![Benzyl[2-(4-methylcyclohexyl)ethyl]amine](/img/structure/B13192411.png)

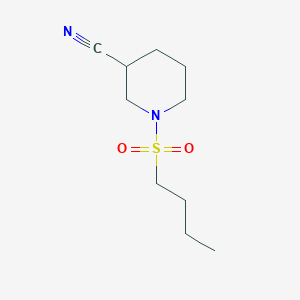
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13192423.png)
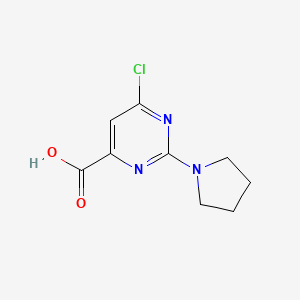
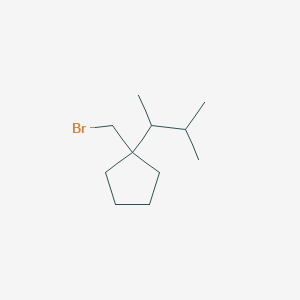

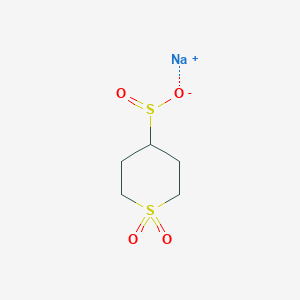
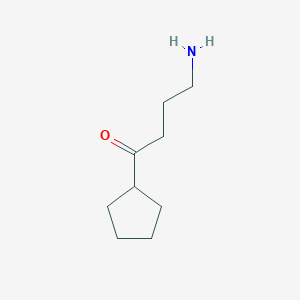
amine](/img/structure/B13192464.png)
